An In-Depth Technical Guide to N,N'-Diallyltartardiamide: Structure, Properties, and Applications
An In-Depth Technical Guide to N,N'-Diallyltartardiamide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diallyltartardiamide (DATD) is a chiral, bifunctional monomer that has carved a significant niche in various scientific disciplines, most notably as a reversible crosslinking agent in polyacrylamide gel electrophoresis (PAGE).[1] Its unique chemical structure, featuring a tartaric acid backbone with two pendant allyl groups, imparts properties that offer distinct advantages over traditional crosslinkers. This guide provides a comprehensive technical overview of DATD, delving into its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in electrophoretic separation and hydrogel formation. The information presented herein is intended to equip researchers and scientists with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their work.
Chemical Structure and Physicochemical Properties
At the heart of DATD's functionality lies its well-defined chemical architecture. Derived from L-tartaric acid, a naturally occurring dicarboxylic acid, DATD possesses two stereocenters, conferring upon it inherent chirality. The diamide linkages to the allyl groups provide the sites for polymerization, while the vicinal diol functionality on the tartrate backbone is the key to its reversibility as a crosslinker.
The chemical structure of N,N'-Diallyltartardiamide is illustrated below:
Caption: Chemical structure of N,N'-Diallyltartardiamide.
A summary of its key physicochemical properties is provided in the table below:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆N₂O₄ | [2] |
| Molecular Weight | 228.25 g/mol | |
| Appearance | White to off-white crystalline powder, crystals, or flakes | [3] |
| Melting Point | 186-188 °C (lit.) | |
| Solubility | Soluble in Ethanol, Methanol. | [3] |
| Optical Activity | [α]20/D +108°, c = 2.4 in H₂O | |
| CAS Number | 58477-85-3 |
Synthesis of N,N'-Diallyltartardiamide
The synthesis of DATD can be achieved through the amidation of a tartaric acid derivative with allylamine. A common and effective method involves the reaction of diethyl L-tartrate with an excess of allylamine. This approach is favored due to the commercial availability of the starting materials and the relatively straightforward reaction conditions.
Experimental Protocol: Synthesis from Diethyl L-Tartrate and Allylamine
This protocol outlines a laboratory-scale synthesis of N,N'-Diallyltartardiamide.
Materials:
-
Diethyl L-tartrate
-
Allylamine
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (Büchner funnel, filter paper)
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl L-tartrate in a minimal amount of anhydrous methanol.
-
Addition of Allylamine: To the stirred solution, add a molar excess of allylamine (typically 3-4 equivalents). The reaction is exothermic, so the addition should be done cautiously, potentially in an ice bath to control the initial temperature rise.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess allylamine and methanol under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude product, often a viscous oil or solid, is then induced to crystallize. This can be achieved by dissolving the crude product in a minimal amount of hot methanol and allowing it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether to remove any residual impurities.
-
Drying: Dry the purified N,N'-Diallyltartardiamide crystals under vacuum to obtain the final product.
Causality Behind Experimental Choices:
-
Excess Allylamine: Using an excess of the amine helps to drive the equilibrium of the amidation reaction towards the product side, maximizing the yield of the desired diamide.
-
Methanol as Solvent: Methanol is a suitable solvent as it dissolves both reactants and facilitates the reaction. Its relatively low boiling point allows for easy removal after the reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the amidation reaction to proceed at a reasonable rate.
-
Crystallization for Purification: Crystallization is an effective method for purifying the final product, as it allows for the separation of the desired crystalline DATD from soluble impurities.
Caption: Workflow for the synthesis of N,N'-Diallyltartardiamide.
Applications of N,N'-Diallyltartardiamide
The unique properties of DATD have led to its adoption in several scientific and industrial applications.
Reversible Crosslinker in Polyacrylamide Gel Electrophoresis (PAGE)
The most prominent application of DATD is as a crosslinking agent in the preparation of polyacrylamide gels for the separation of proteins and nucleic acids.[1] Polyacrylamide gels are formed by the copolymerization of acrylamide monomers with a crosslinking agent, creating a porous matrix through which biomolecules migrate based on their size and charge.
The Advantage of Reversibility:
Unlike the commonly used crosslinker N,N'-methylenebisacrylamide (BIS), which forms stable methylene bridges, DATD-crosslinked gels can be readily dissolved. This reversibility is due to the presence of vicinal diols in the tartrate backbone of DATD.[2] Treatment of the gel with a mild oxidizing agent, such as periodic acid, cleaves the carbon-carbon bond between the two hydroxyl groups, breaking the crosslinks and solubilizing the gel matrix.[4]
Mechanism of Reversible Crosslinking:
-
Polymerization: During gel polymerization, the allyl groups of DATD copolymerize with acrylamide monomers, forming a crosslinked polyacrylamide network.
-
Cleavage: After electrophoresis, the gel can be treated with a solution of periodic acid. The periodate ions selectively oxidize the vicinal diols of the DATD crosslinks, leading to the cleavage of the C-C bond and the formation of two aldehyde groups. This breaks the crosslinks and dissolves the gel.
Caption: Mechanism of DATD as a reversible crosslinker in PAGE.
Practical Implications and Advantages:
-
Recovery of Biomolecules: The ability to dissolve the gel allows for the efficient recovery of separated proteins or nucleic acids for subsequent analysis, such as mass spectrometry, sequencing, or functional assays.[4]
-
Improved Resolution: In some applications, DATD-crosslinked gels have been reported to provide higher resolution, particularly for high molecular weight proteins, compared to BIS-crosslinked gels.
-
Scintillation Counting: The dissolved gel is compatible with scintillation cocktails, facilitating the accurate quantification of radiolabeled molecules separated by electrophoresis.
Experimental Protocol: Dissolution of DATD-Crosslinked Gels
This protocol describes the general procedure for dissolving a DATD-crosslinked polyacrylamide gel to recover separated proteins.
Materials:
-
DATD-crosslinked polyacrylamide gel containing separated proteins
-
Periodic acid solution (e.g., 1-2% w/v in water)
-
Shaker or rocker
-
Microcentrifuge tubes
-
Dialysis tubing or centrifugal filter units (for buffer exchange)
Procedure:
-
Gel Excision: After electrophoresis and visualization of the protein bands (e.g., by Coomassie staining), carefully excise the band of interest from the gel using a clean scalpel.
-
Incubation in Periodic Acid: Place the excised gel slice into a microcentrifuge tube and add a sufficient volume of the periodic acid solution to completely immerse the gel.
-
Dissolution: Incubate the tube with gentle agitation (e.g., on a shaker or rocker) at room temperature. The time required for complete dissolution will depend on the size of the gel slice and the concentration of the periodic acid. This can range from 30 minutes to a few hours.[5]
-
Neutralization (Optional): If necessary, the reaction can be stopped and the pH adjusted by adding a suitable buffer.
-
Removal of Periodic Acid: The periodic acid and its byproducts can be removed from the protein sample by dialysis against a suitable buffer or by using a centrifugal filter unit with an appropriate molecular weight cutoff.
-
Protein Recovery: The recovered protein is now in solution and can be used for downstream applications.
Causality Behind Experimental Choices:
-
Periodic Acid: This reagent is a specific and mild oxidizing agent for the cleavage of vicinal diols, ensuring the selective dissolution of the DATD crosslinks without significant damage to the protein of interest.[4]
-
Gentle Agitation: Agitation helps to ensure uniform exposure of the gel matrix to the periodic acid solution, facilitating a more efficient and complete dissolution.
-
Dialysis/Filtration: These steps are crucial for removing the periodic acid and other small molecules from the protein sample, which could interfere with subsequent analyses.
Hydrogels for Drug Delivery and Tissue Engineering
The ability of DATD to form crosslinked networks extends beyond electrophoresis. It has been investigated for the preparation of biocompatible and biodegradable hydrogels. These hydrogels can encapsulate drugs or cells and provide a scaffold for tissue regeneration. The cleavage of the crosslinks under specific conditions can be utilized for controlled drug release or the degradation of the scaffold over time. N,N'-Diallylaldardiamides, including DATD, have been synthesized from various sugar acids and used as cross-linkers with xylan derivatives to create new bio-based hydrogels.[1]
Safety and Handling
N,N'-Diallyltartardiamide is a chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
N,N'-Diallyltartardiamide stands out as a versatile and valuable tool in the arsenal of researchers and scientists. Its unique combination of a chiral tartaric acid core and polymerizable allyl groups provides a foundation for its key application as a reversible crosslinker in polyacrylamide gel electrophoresis, enabling the efficient recovery and analysis of separated biomolecules. Beyond the realm of electrophoresis, its potential in the development of advanced hydrogel systems for biomedical applications continues to be explored. A thorough understanding of its chemical properties, synthesis, and the mechanisms underlying its applications is paramount for its effective and innovative use in scientific research and development.
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